5-(Methylamino)nicotinic acid
Overview
Description
5-(Methylamino)nicotinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, where a methylamino group is substituted at the 5-position of the pyridine ring.
Mechanism of Action
- Role : These receptors are found on adipocytes (fat cells) and play a crucial role in regulating the formation and release of adipokines . Adipokines are signaling molecules secreted by adipose tissue and are involved in various metabolic processes.
- HDL Metabolism : 5-(Methylamino)nicotinic acid increases high-density lipoprotein (HDL) levels by inhibiting HDL–apo A-I catabolism. This prolongs HDL half-life and enhances cholesterol efflux and reverse cholesterol transport .
- Prostaglandin Release : Although the exact mechanism remains unclear, it is thought that methyl nicotinate promotes the local release of prostaglandin D2 due to its short half-life .
Target of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
5-(Methylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can influence the activity of enzymes involved in these pathways, such as NAD synthetase and NAD kinase . Additionally, this compound may interact with specific receptors and transporters, affecting cellular uptake and metabolism.
Cellular Effects
This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of sirtuins, a family of proteins involved in cellular stress responses and aging . By affecting sirtuin activity, this compound can impact processes such as DNA repair, apoptosis, and metabolic regulation. Furthermore, it may alter the expression of genes involved in oxidative stress and inflammation, thereby influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in altered DNA repair processes and increased sensitivity to DNA-damaging agents. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular metabolism, gene expression, and overall cellular health. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved stress responses . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and inflammation. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to NAD and NADP biosynthesis. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for NAD biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)nicotinic acid typically involves the methylation of nicotinic acid followed by amination. One common method includes the reaction of nicotinic acid with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 5-(Methylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted nicotinic acid derivatives.
Scientific Research Applications
5-(Methylamino)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals
Comparison with Similar Compounds
Nicotinic Acid:
Methyl Nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness: 5-(Methylamino)nicotinic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-(methylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWHQCDTYJZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365987 | |
Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-88-4 | |
Record name | 5-(Methylamino)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91702-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylamino)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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